![molecular formula C12H25BrO2Si B12614093 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal CAS No. 918972-26-6](/img/structure/B12614093.png)
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal is an organic compound with the molecular formula C12H25BrO2Si. This compound is characterized by the presence of a bromo group, a tert-butyl(dimethyl)silyl ether group, and an aldehyde functional group. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tert-butyl(dimethyl)silyl ether group. The final step involves the oxidation of the intermediate to form the aldehyde group. Specific reaction conditions, such as the use of n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C, are crucial for achieving high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol. Substitution of the bromo group can lead to various substituted derivatives.
Applications De Recherche Scientifique
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal can be compared with similar compounds, such as:
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: This compound also contains a tert-butyl(dimethyl)silyl ether group but differs in its functional groups and reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar silyl ether group but is used in different synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
918972-26-6 |
|---|---|
Formule moléculaire |
C12H25BrO2Si |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
4-bromo-5-[tert-butyl(dimethyl)silyl]oxyhexanal |
InChI |
InChI=1S/C12H25BrO2Si/c1-10(11(13)8-7-9-14)15-16(5,6)12(2,3)4/h9-11H,7-8H2,1-6H3 |
Clé InChI |
DXFKFVWSPBYRIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCC=O)Br)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


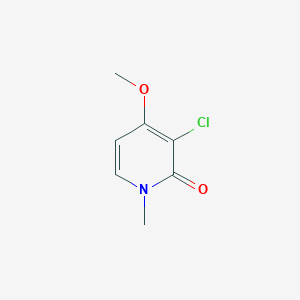
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
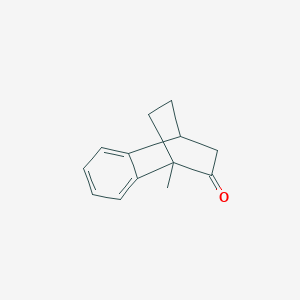
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
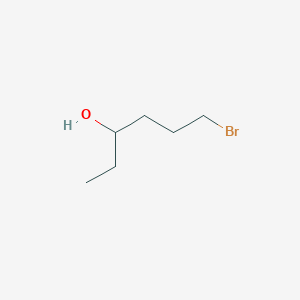
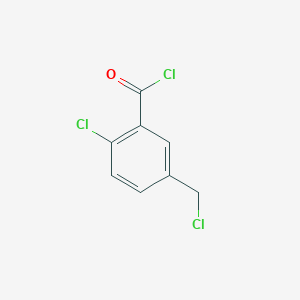
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
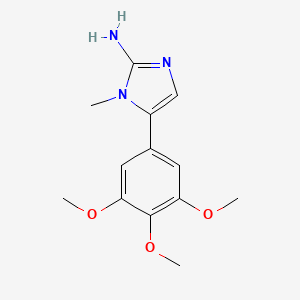
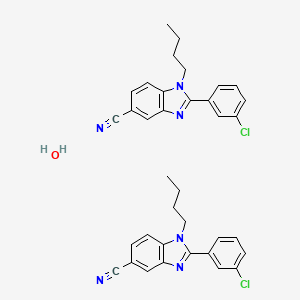
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
